6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde
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Overview
Description
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde is a complex organic compound that features a dihydroisoquinoline moiety linked to a nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde typically involves the formation of the dihydroisoquinoline ring followed by its attachment to the nicotinaldehyde moiety. One common method for synthesizing dihydroisoquinolines is the Bischler-Napieralski reaction, which involves cyclization of β-phenylethylamines with acid chlorides under dehydrating conditions . The nicotinaldehyde moiety can be introduced through various aldehyde formation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid.
Reduction: Formation of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dihydroisoquinoline moiety could play a role in binding to biological targets, while the nicotinaldehyde group could be involved in redox reactions or covalent modifications of proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde is unique due to its combination of a dihydroisoquinoline ring with a nicotinaldehyde moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H16N2O |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H16N2O/c1-12-15(11-19)6-7-16(17-12)18-9-8-13-4-2-3-5-14(13)10-18/h2-7,11H,8-10H2,1H3 |
InChI Key |
UFEBZZUSULBFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C=O |
Origin of Product |
United States |
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